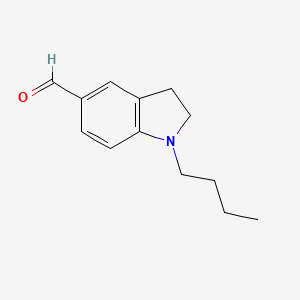
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for obtaining a good yield of the desired product.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques and equipment to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 1-Butyl-2,3-dihydro-1H-indole-3-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-4-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carbaldehyde group can affect the compound’s interaction with molecular targets, leading to distinct biological effects .
特性
CAS番号 |
313479-66-2 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
1-butyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-2-3-7-14-8-6-12-9-11(10-15)4-5-13(12)14/h4-5,9-10H,2-3,6-8H2,1H3 |
InChIキー |
VWFUZSFVSZMSNV-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


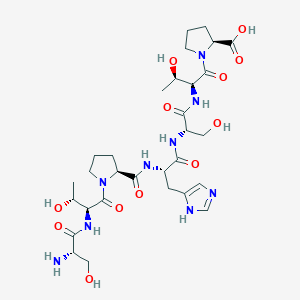
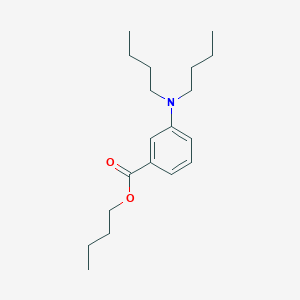
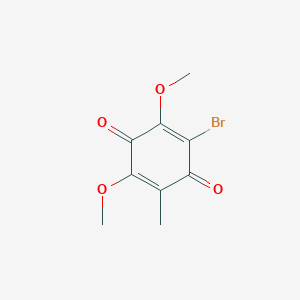
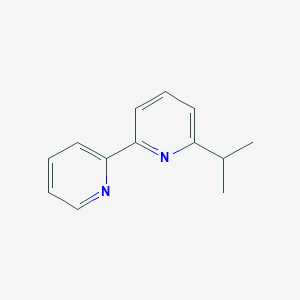
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
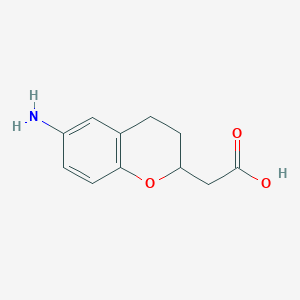
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)

![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)


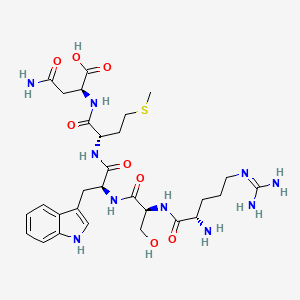
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
